BenchChemオンラインストアへようこそ!

1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol

Antimalarial drug discovery Liver-stage Plasmodium Chemoprotection

1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol (CAS 301160-10-1) is a synthetic small molecule belonging to the 3,6-dibromocarbazole propanolamine class. Its structure comprises a 3,6-dibromo-9H-carbazole core N-alkylated with a 2-hydroxypropyl linker bearing a terminal cyclohexylamino group.

Molecular Formula C21H24Br2N2O
Molecular Weight 480.2 g/mol
Cat. No. B11995607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol
Molecular FormulaC21H24Br2N2O
Molecular Weight480.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
InChIInChI=1S/C21H24Br2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h6-11,16-17,24,26H,1-5,12-13H2
InChIKeyKYRAOOTYQUJTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol – Chemical Identity, Class Affiliation, and Procurement Baseline


1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol (CAS 301160-10-1) is a synthetic small molecule belonging to the 3,6-dibromocarbazole propanolamine class. Its structure comprises a 3,6-dibromo-9H-carbazole core N-alkylated with a 2-hydroxypropyl linker bearing a terminal cyclohexylamino group . The molecular formula is C₂₁H₂₄Br₂N₂O with a molecular weight of 480.2 g/mol . The compound is catalogued in the ChEMBL database with associated bioactivity data originating from a Novartis-led open-source antimalarial screening program, alongside pharmacokinetic profiling in NMRI mice [1]. It is commercially available from multiple suppliers at a minimum purity specification of 95% .

Why 3,6-Dibromocarbazole Propanolamines Cannot Be Interchanged: The Substitution-Risk Case for 1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol


The 3,6-dibromocarbazole propanolamine scaffold supports divergent pharmacological profiles driven entirely by the terminal amine substituent. Wiskostatin (dimethylamino terminus, CAS 253449-04-6) is a characterized N-WASP inhibitor , while P7C3 (phenylamino terminus, CAS 301353-96-8) acts as a NAMPT activator with a neuroprotective phenotype [1]. The cyclohexylamino analog has been profiled in an antimalarial screening cascade with accompanying mouse pharmacokinetic characterization—a functional domain absent from both Wiskostatin and P7C3 datasets [2]. Even among cyclohexylamino-containing congeners, subtle modifications (e.g., dicyclohexylamino vs. monocyclohexylamino) alter molecular weight by >80 Da and are expected to shift both target engagement and ADME properties . Generic substitution within this class therefore risks selecting a compound with an entirely different target profile, uncharacterized pharmacokinetics, or absent efficacy in the intended assay context.

Quantitative Differentiation Evidence for 1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol Relative to Closest Structural and Pharmacological Analogs


Antimalarial Liver-Stage Activity: Divergent Pharmacological Profile vs. Wiskostatin and P7C3

In the Novartis open-source antimalarial screening campaign testing >500,000 compounds, 1-cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol demonstrated >50% reduction in luciferase-expressing Plasmodium yoelii liver-stage development [1]. By contrast, the closest structural analogs—Wiskostatin (dimethylamino terminus) and P7C3 (phenylamino terminus)—are not associated with any antimalarial liver-stage activity in the primary literature; their characterized mechanisms (N-WASP inhibition and NAMPT activation, respectively) place them in entirely distinct target classes [2][3]. Additional ChEMBL entries for the target compound document antimalarial activity against multiple drug-resistant Plasmodium falciparum strains, including chloroquine/pyrimethamine/quinine-resistant, mefloquine-resistant, and drug-sensitive NF54 lines [1].

Antimalarial drug discovery Liver-stage Plasmodium Chemoprotection High-throughput screening

Mouse Pharmacokinetic Characterization: Oral Bioavailability, Half-Life, and Volume of Distribution Data Absent for Closest Analogs

ChEMBL entries CHEMBL3100661–CHEMBL3100663 provide three key mouse pharmacokinetic parameters for the target compound: terminal half-life following 5 mg/kg oral administration, steady-state volume of distribution following 1 mg/kg intravenous administration, and oral bioavailability at 5 mg/kg, all measured by LC-MS/MS analysis in NMRI mice . Neither Wiskostatin nor P7C3 have publicly available matched mouse PK datasets in ChEMBL at the time of this analysis [1]. The azepanyl analog (CAS 253449-08-0) and the 4-methylpiperidinyl analog likewise lack publicly deposited PK data. The availability of in vivo ADME parameters enables immediate pharmacokinetic benchmarking for the cyclohexylamino compound without requiring de novo PK studies.

Pharmacokinetics Oral bioavailability In vivo ADME Mouse PK

Cyclohexylamino vs. Dimethylamino Terminus: Differentiated Target Engagement Profiles Across Dibromocarbazole Propanolamines

The terminal amine substituent on the 3,6-dibromocarbazole propanolamine scaffold functions as a critical determinant of biological target engagement. Wiskostatin (dimethylamino terminus) is a validated N-WASP inhibitor with reported EC₅₀ values of 3.44 μM (R-isomer) and 4.35 μM (S-isomer) in actin polymerization assays, and has additionally been identified as an off-target inhibitor of dynamin I GTPase [1][2]. The cyclohexylamino analog has not been reported as an N-WASP or dynamin I inhibitor; instead, its documented biological activity is confined to antimalarial liver-stage and blood-stage assays across multiple Plasmodium strains [3]. The cyclohexyl group introduces substantially greater steric bulk (cyclohexyl: ~55 ų vs. dimethyl: ~35 ų estimated Connolly volume), which is expected to alter target binding profiles and potentially reduce off-target activity at the N-WASP/dynamin axis.

Target selectivity N-WASP inhibition Antimalarial Structure-activity relationship

Molecular Weight Differentiation: The Cyclohexylamino Analog Occupies a Distinct Physicochemical Space vs. Dicyclohexylamino and Smaller Amine Variants

Within the 3,6-dibromocarbazole propanolamine series, the terminal amine substituent governs molecular weight and predicted ADME properties. The monocyclohexylamino analog (MW 480.2 g/mol) occupies an intermediate position: 54.1 Da heavier than the dimethylamino analog Wiskostatin (MW 426.1 g/mol) and 43.0 Da heavier than the phenylamino analog P7C3 (MW 437.2 g/mol), yet 82.2 Da lighter than the dicyclohexylamino analog (MW 562.4 g/mol) . This places the cyclohexylamino compound near the upper boundary of typical lead-like chemical space (MW ≤ 500), whereas the dicyclohexyl variant exceeds this threshold. Molecular weight is a key determinant of passive membrane permeability and oral absorption potential per Lipinski's guidelines [1].

Physicochemical properties Molecular weight ADME prediction Lead-likeness

3,6-Dibromo Substitution as a Pharmacophoric Requirement: Evidence from the P7C3 Neuroprotective Series

Within the broader aminopropyl carbazole class, the 3,6-dibromo substitution pattern has been identified as a critical determinant of biological activity. In the P7C3 neuroprotective series, molecular dynamics simulations and experimental data indicate that the bromine atoms on the carbazole core are particularly important for activity; derivatives with dichloro substitution or the parent (unsubstituted) carbazole did not display activity at the concentrations tested [1]. This bromine-dependence appears to be related to the role of bromine atoms in mediating hydrophobic interactions and membrane partitioning behavior [1][2]. The target compound retains this essential 3,6-dibromo pharmacophore while differentiating through its cyclohexylamino terminus, which directs biological activity toward the antimalarial domain rather than neuroprotection.

Structure-activity relationship Halogen substitution Pharmacophore Carbazole SAR

High-Confidence Application Scenarios for 1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol Based on Quantitative Evidence


Malaria Liver-Stage Chemoprotection Drug Discovery: Primary Screening and Hit Validation

This compound is directly applicable as a validated hit in liver-stage antimalarial screening cascades. The Novartis dataset confirms >50% reduction in P. yoelii liver-stage development, with additional blood-stage activity against multiple drug-resistant P. falciparum strains including chloroquine/pyrimethamine/quinine-resistant, mefloquine-resistant, and drug-sensitive NF54 lines [1]. Researchers can deploy this compound as a starting point for structure-activity relationship (SAR) expansion around the cyclohexylamino terminus, leveraging the existing mouse PK dataset (t₁/₂, Vd_ss, oral F) to prioritize analogs with improved ADME profiles without repeating baseline PK characterization [1]. The compound is not suitable as a control for Wiskostatin-mediated N-WASP inhibition or P7C3-mediated neuroprotection studies, given its distinct target engagement profile.

Pharmacokinetic Benchmarking of 3,6-Dibromocarbazole Propanolamine Leads in Rodent Models

Among 3,6-dibromocarbazole propanolamines with publicly available data, this compound uniquely possesses three matched mouse PK parameters deposited in ChEMBL: terminal half-life (5 mg/kg po), steady-state volume of distribution (1 mg/kg iv), and oral bioavailability (5 mg/kg), all determined by LC-MS/MS in NMRI mice [1]. This makes the compound a useful PK benchmark for the series. Medicinal chemistry teams can use these data to contextualize PK parameters of newly synthesized analogs, establish baseline exposure-response relationships, and guide formulation strategy decisions before committing to resource-intensive in vivo efficacy studies.

Negative Control or Orthogonal Chemotype for N-WASP and Dynamin I Pharmacology Studies

Wiskostatin (dimethylamino analog, CAS 253449-04-6) is a widely used N-WASP inhibitor with reported off-target dynamin I GTPase inhibition (EC₅₀ = 3.44–4.35 μM for N-WASP; dynamin I IC₅₀ not specified in available search data) [1][2]. The cyclohexylamino analog, by virtue of its distinct amine terminus, has no reported N-WASP or dynamin I activity. This structural divergence makes it suitable as a negative-control chemotype or orthogonal probe in experiments designed to link dibromocarbazole scaffold effects specifically to N-WASP/dynamin pharmacology, helping to deconvolute scaffold-driven vs. substituent-driven biological outcomes.

Fragment-Based or Structure-Guided Optimization of the Terminal Amine Binding Pocket

The cyclohexylamino group represents a medium-bulk, cyclic aliphatic amine that is distinct from the smaller dimethylamino, phenylamino, azepanyl, 4-methylpiperidinyl, and the larger dicyclohexylamino variants available in the series [1]. With a molecular weight of 480.2 g/mol—remaining within lead-like space (MW ≤ 500) [2]—this compound is positioned for systematic amine scanning. Structural biologists and computational chemists can use the cyclohexylamino analog to probe steric and conformational requirements of the putative antimalarial target binding pocket, with the existing PK data enabling rapid triage of binding-optimized analogs for in vivo exposure.

Quote Request

Request a Quote for 1-Cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.